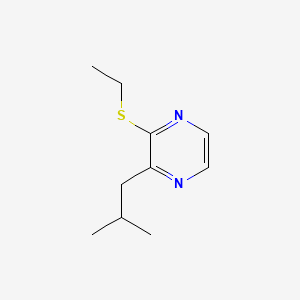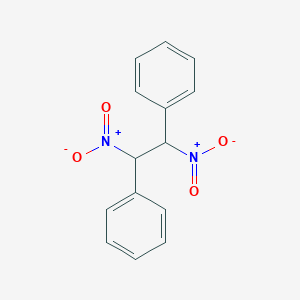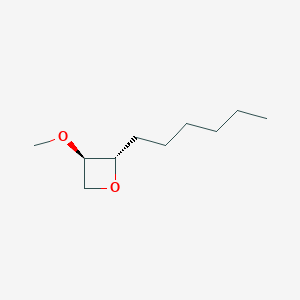
2,2,4-Trimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its unique structure, which includes three methyl groups, a phenyl group, and a hydroxyl group attached to the pyrrole ring. Its molecular formula is C13H17NO2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of glycine-derived enamino amides. This process typically requires high yield and operational simplicity, making it an efficient method for producing the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2,4-Trimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyrrole derivatives.
科学的研究の応用
2,2,4-Trimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2,4-Trimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through electron-transfer mechanisms, hydrogen bonding, and interactions with specific enzymes or receptors. These interactions can lead to various biological responses, such as antimicrobial activity or inhibition of specific biochemical pathways .
類似化合物との比較
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole structure and is synthesized through cyclization reactions.
2,2,4,4-Tetramethyl-6-(1-oxo-3-phenylprop-2-enyl)-cyclohexane-1,3,5: Another compound with a similar structural motif, used in various chemical applications.
Uniqueness
2,2,4-Trimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of methyl, phenyl, and hydroxyl groups within the pyrrole ring makes it a versatile compound for various research and industrial applications.
特性
CAS番号 |
74101-32-9 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC名 |
2,2,4-trimethyl-1-oxido-5-phenyl-3H-pyrrol-1-ium-4-ol |
InChI |
InChI=1S/C13H17NO2/c1-12(2)9-13(3,15)11(14(12)16)10-7-5-4-6-8-10/h4-8,15H,9H2,1-3H3 |
InChIキー |
HOLAGESPTBHXPQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C(=[N+]1[O-])C2=CC=CC=C2)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


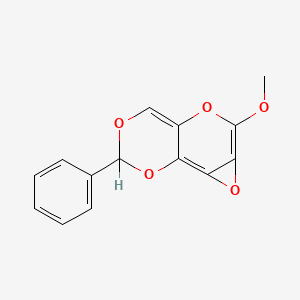
![4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo-](/img/structure/B14456886.png)
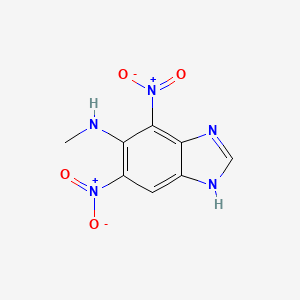
![Benzene, [[(1-methyl-3-butynyl)oxy]methyl]-](/img/structure/B14456893.png)
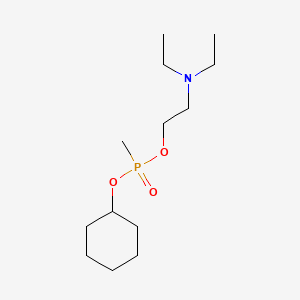
![Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate](/img/structure/B14456912.png)
![Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]-](/img/structure/B14456919.png)
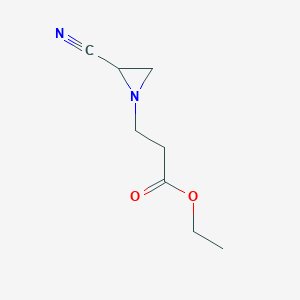
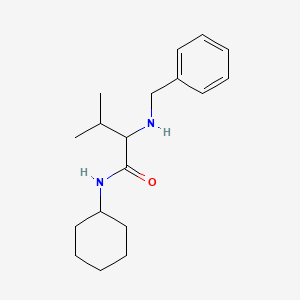
![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B14456938.png)
![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
